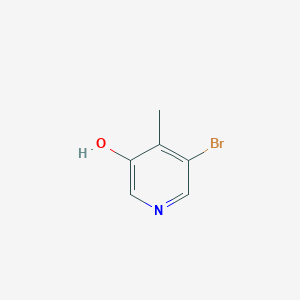

5-Bromo-4-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNRWSRGWAAMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309071 | |

| Record name | 5-Bromo-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351458-21-4 | |

| Record name | 5-Bromo-4-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351458-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-methylpyridin-3-ol chemical properties

An In-depth Technical Guide to 5-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated and substituted pyridine derivative. The pyridine scaffold is a foundational structural motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceutical agents.[1] The specific arrangement of a hydroxyl group, a methyl group, and a reactive bromine atom on the pyridine ring makes this compound a highly versatile and valuable building block for the synthesis of complex molecules. The hydroxyl group offers a site for hydrogen bonding and derivatization, the methyl group provides steric and electronic modulation, and the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of this compound, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While some experimental data is available, many properties are computationally predicted and should be confirmed experimentally.

Structural Information

The structure consists of a pyridine ring substituted at position 3 with a hydroxyl group, at position 4 with a methyl group, and at position 5 with a bromine atom.

Caption: Chemical structure of this compound.

Tabulated Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[4] |

| Molecular Weight | 188.02 g/mol | PubChem[4] |

| Appearance | White Solid (Predicted) | Fisher Scientific (Analog)[5] |

| Melting Point | 230 °C (for an analog) | Fisher Scientific (Analog)[5] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| XLogP3 | 1.6 | PubChem (Computed)[6] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[4] |

| CAS Number | 1346603-72-7 |

Note: Some physical properties are based on data for analogous compounds or are computationally derived and await experimental verification.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a direct electrophilic bromination of 4-methylpyridin-3-ol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methyl group is weakly activating. In this case, the C5 position is ortho to the hydroxyl group and meta to the methyl group, making it a likely site for bromination.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and optimized under appropriate laboratory safety conditions.

-

Reaction Setup: To a solution of 4-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid (10 mL/mmol) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Causality: NBS is chosen as a mild and selective brominating agent, which can reduce the formation of over-brominated byproducts compared to using elemental bromine (Br₂).

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extraction: Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Causality: The pyridine nitrogen can be protonated, increasing aqueous solubility. Neutralization ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

-

¹H NMR: The spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The aromatic protons at C2 and C6 would appear as singlets due to the substitution pattern.

-

¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the six carbons in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C3) and the carbon bearing the bromine (C5) showing characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7][8]

Chemical Reactivity and Derivatization

This compound possesses multiple reactive sites, making it a versatile intermediate for further chemical modification.

Caption: Key reaction pathways for this compound.

Reactions at the Bromine Atom

The C-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the pyridine core with various aryl or heteroaryl boronic acids.[8] This is a cornerstone reaction for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[8]

-

Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary or secondary amines at the C5 position, forming a new carbon-nitrogen bond.

-

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.

The reactivity in these coupling reactions is influenced by the electronic nature of the pyridine ring. The electron-donating hydroxyl and methyl groups increase the electron density on the ring, which can facilitate the oxidative addition step of the catalytic cycle.[3]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo several standard transformations:

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can be used to introduce various alkyl or aryl ethers.

-

Esterification: Acylation with acid chlorides or anhydrides will form the corresponding esters.

Reactions involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring for subsequent transformations.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are central to the development of modern therapeutics. The specific substitution pattern of this compound makes it an attractive scaffold for targeting various biological systems.

-

Kinase Inhibitors: The aminopyridine core is a well-established scaffold for designing kinase inhibitors, as it can effectively interact with the hinge region of the kinase ATP-binding site.[1] By using the bromine atom as a coupling handle, diverse hydrophobic groups can be introduced to target the specific pockets of different kinases, such as p38 MAP kinase, which is implicated in inflammatory diseases.[1]

-

Scaffold for Library Synthesis: Its multiple points of diversification allow for the rapid generation of a library of novel compounds. This is highly valuable in the early stages of drug discovery for screening against various biological targets.

-

Intermediate for Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, substituted pyridines are used in the synthesis of modern agrochemicals, such as pesticides, and other specialty chemicals like dyes.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search, general precautions for halogenated aromatic compounds should be followed.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[5][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It may be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the hydroxyl group, the versatile bromine atom, and the pyridine core—provide a robust platform for the synthesis of diverse and complex molecules. The strategic application of modern cross-coupling reactions can unlock its potential for developing novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties and reactivity to aid researchers in leveraging this compound for their scientific endeavors.

References

- PubChem. This compound.

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Mondal, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

- PubChem. 5-Bromo-4-methylpentan-2-ol.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]

- PubChem. 3-Bromo-5-chloro-4-methylpyridine.

- Pharmaffili

- Alchem Pharmtech. 5-Bromo-2-iodo-4-methylpyridine. [Link]

- Pharmaffiliates. 3-Amino-5-bromo-4-methylpyridin-2-ol. [Link]

- PubChem. 5-Bromo-2-methylpyridin-3-ol.

- Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]

- Pharmaffiliates. 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Monomethyl Ester. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H6BrNO | CID 22352480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methylpyridin-3-ol

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Bromo-4-methylpyridin-3-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The narrative emphasizes the logic behind experimental choices and the integration of data from multiple analytical techniques to arrive at an unambiguous structural assignment.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound dictates its function, reactivity, and safety profile. This compound, a heterocyclic compound, presents a unique substitution pattern on the pyridine ring. Its potential applications hinge on the definitive confirmation of its atomic connectivity and spatial arrangement. The process of structure elucidation is, therefore, not merely a procedural checklist but a deductive scientific investigation. This guide outlines a self-validating workflow, integrating mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments to confirm the identity of this target molecule.

Analytical Strategy: A Multi-Technique Approach

A robust structural elucidation strategy relies on the convergence of data from orthogonal analytical techniques.[1][2] Each method provides a unique piece of the structural puzzle, and their combined interpretation builds a comprehensive and trustworthy picture of the molecule.

Our investigation into this compound will proceed through the following logical steps:

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Rationale: The initial and most critical step is to determine the molecular weight and deduce the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for its ability to provide highly accurate mass measurements.

Expected Data & Interpretation:

The chemical formula for this compound is C₆H₆BrNO. The presence of bromine is a key diagnostic feature in mass spectrometry due to its characteristic isotopic pattern.[3] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[3] This results in a distinctive M+2 peak that is nearly equal in intensity to the molecular ion peak (M).

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₆H₆BrNO | Composed of Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen. |

| Monoisotopic Mass | 186.9687 u (for ⁷⁹Br) | The mass of the molecule with the most abundant isotopes. |

| M+ Peak (m/z) | ~187 | Corresponds to the molecular ion containing ⁷⁹Br. |

| M+2 Peak (m/z) | ~189 | Corresponds to the molecular ion containing ⁸¹Br. |

| M : M+2 Intensity Ratio | ~1:1 | Confirms the presence of one bromine atom in the molecule.[3] |

Experimental Protocol (Electron Ionization - Time of Flight Mass Spectrometry):

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a molecular ion.

-

Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

Data Processing: Analyze the spectrum to identify the molecular ion peak and its corresponding M+2 peak, confirming the molecular weight and the presence of bromine.

Infrared (IR) Spectroscopy: Probing Functional Groups

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected Data & Interpretation:

The structure of this compound contains a hydroxyl (-OH) group, a pyridine ring (aromatic C=C and C=N bonds), and a methyl (-CH₃) group. The IR spectrum is expected to show characteristic absorption bands for these functionalities.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3400-3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl group, likely with hydrogen bonding.[4] |

| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the pyridine ring.[5] |

| 2980-2850 | Aliphatic C-H stretch | Corresponds to the methyl group. |

| 1600-1450 | C=C and C=N stretching | Characteristic of the pyridine ring.[5][6] |

| 1260-1000 | C-O stretch | Associated with the phenolic hydroxyl group. |

| Below 800 | C-Br stretch | Indicates the presence of the bromo substituent. |

Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum is recorded without the sample and automatically subtracted.

-

Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1][2][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The Proton Environment

Rationale: ¹H NMR provides information about the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Expected Data & Interpretation:

The structure of this compound has three distinct types of protons: two aromatic protons on the pyridine ring, the protons of the methyl group, and the proton of the hydroxyl group.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Singlet | 1H | H-6 | Aromatic proton adjacent to the nitrogen atom, deshielded. |

| ~7.5-8.0 | Singlet | 1H | H-2 | Aromatic proton. |

| ~5.0-6.0 | Broad Singlet | 1H | -OH | Labile proton, chemical shift can vary with concentration and solvent. |

| ~2.2-2.5 | Singlet | 3H | -CH₃ | Aliphatic protons of the methyl group. |

¹³C NMR Spectroscopy: The Carbon Backbone

Rationale: ¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Expected Data & Interpretation:

The molecule has six unique carbon atoms.

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-160 | C-3 | Carbon bearing the hydroxyl group. |

| ~140-150 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~135-145 | C-2 | Aromatic carbon. |

| ~125-135 | C-4 | Aromatic carbon attached to the methyl group. |

| ~110-120 | C-5 | Aromatic carbon bearing the bromine atom. |

| ~15-25 | -CH₃ | Aliphatic carbon of the methyl group. |

2D NMR Spectroscopy: Connecting the Pieces

Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this case, no significant COSY correlations are expected between the isolated aromatic protons and the methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment will definitively link the proton signals to their corresponding carbon signals.

Caption: Expected HSQC correlations for this compound.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular framework.

Key Expected HMBC Correlations:

-

The methyl protons (-CH₃) should show correlations to C-4, C-3, and C-5.

-

The H-2 proton should show correlations to C-3 and C-4.

-

The H-6 proton should show correlations to C-5.

-

Experimental Protocol (NMR Spectroscopy):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Processing and Analysis: Process the spectra using appropriate software and interpret the correlations to assemble the final structure.

Conclusion: The Convergent Power of Evidence

The structural elucidation of this compound is achieved through the systematic and logical integration of data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments. Mass spectrometry confirms the molecular formula and the presence of a bromine atom. IR spectroscopy identifies the key functional groups, namely the hydroxyl, methyl, and pyridine moieties. Finally, 1D and 2D NMR spectroscopy provide the unambiguous atomic connectivity, confirming the substitution pattern on the pyridine ring. This multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for any downstream application in research and development.

References

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- MDPI. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- IIT JAM. (2026). JAM 2026 Chemistry (CY).

- University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.

- YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- University of Reading. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.

- MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.

- NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d.

- PubChem. (n.d.). 3-Hydroxypyridine.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.

- ResearchGate. (n.d.). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector.

- BMRB. (n.d.). Pyridine.

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. jchps.com [jchps.com]

- 3. youtube.com [youtube.com]

- 4. 3-Pyridinol [webbook.nist.gov]

- 5. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 5-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and Applications

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Within this class, 5-Bromo-4-methylpyridin-3-ol represents a key heterocyclic building block, offering a trifecta of functionalization points: a reactive bromine atom, a sterically significant methyl group, and a nucleophilic hydroxyl group. The bromine atom is particularly valuable, serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, including its identifiers, physicochemical properties, a proposed synthetic protocol, and its potential applications for researchers in drug discovery and chemical synthesis.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducibility in research. While this compound is a known compound, it is not widely commercialized, and a CAS number has not been officially assigned as of the date of this publication. Researchers should rely on its structural identifiers for unambiguous reference.

Chemical Structure

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| PubChem CID | 22352480 | [2] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | PubChem |

| InChI | InChI=1S/C6H6BrNO/c1-4-5(7)2-9-3-6(4)8/h2-3,8H,1H3 | PubChem |

| InChIKey | YLKPFISVTZGBFJ-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC1=C(C=NC=C1Br)O | PubChem |

| CAS Number | Not Assigned | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 33.1 Ų | PubChem |

| Boiling Point | ~280-320 °C (at 760 mmHg) | Predicted |

| Melting Point | >150 °C (Decomposition likely) | Predicted |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Predicted |

Part 2: Proposed Synthesis and Purification

Synthetic Workflow Diagram

Sources

5-Bromo-4-methylpyridin-3-ol tautomerism studies

An In-Depth Technical Guide to the Tautomerism of 5-Bromo-4-methylpyridin-3-ol: A Solvent-Dependent Equilibrium

Abstract

The tautomeric state of a heterocyclic molecule is a critical determinant of its physicochemical properties, biological activity, and suitability as a drug candidate. For substituted pyridin-3-ols, the equilibrium between enol, keto, and zwitterionic forms is exceptionally sensitive to the surrounding environment. This guide provides an in-depth technical examination of the tautomerism of this compound. While direct literature on this specific derivative is sparse, we will leverage the extensively studied behavior of the 3-hydroxypyridine core to establish a robust theoretical framework and provide detailed experimental protocols for its characterization. We will explore the causality behind the choice of analytical techniques, focusing on UV-Vis and ¹H NMR spectroscopy, and detail how to interpret the resulting data to quantify the tautomeric equilibrium as a function of solvent polarity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous understanding of tautomerism to inform molecular design and development.

The Tautomeric Landscape of this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry.[1] In the context of 3-hydroxypyridine derivatives, this phenomenon is not merely an academic curiosity but a pivotal factor that governs molecular interactions. The equilibrium can shift dramatically, favoring different tautomers in the gas phase versus polar or non-polar solutions.[2][3] For this compound, three primary tautomeric forms are of interest:

-

Enol Form (Hydroxypyridine): A neutral, aromatic species characterized by a hydroxyl group on the pyridine ring. This form is generally favored in the gas phase and in non-polar, aprotic solvents.[4][5]

-

Keto Form (Pyridone): A neutral, non-aromatic or partially aromatic species with a carbonyl group and a proton on the ring nitrogen.

-

Zwitterionic Form: A charge-separated species that is structurally similar to the keto form but with a positive charge on the protonated ring nitrogen and a negative charge on the oxygen. This form is significantly stabilized by polar, protic solvents capable of hydrogen bonding, such as water and alcohols.[2][3]

The substituents—an electron-withdrawing bromine atom and a weakly electron-donating methyl group—will modulate the electron density of the pyridine ring, thereby influencing the relative stability of each tautomer. The equilibrium between these forms, particularly the enol and zwitterionic species, is the primary focus of this guide.

Caption: Tautomeric equilibrium of this compound.

Experimental Framework for Tautomer Analysis

To quantitatively assess the tautomeric equilibrium, a multi-faceted approach combining spectroscopic techniques is essential. The choice of method is dictated by the distinct electronic and magnetic environments of the coexisting tautomers. We will detail the principles and protocols for the two most powerful techniques in this context: UV-Vis and ¹H NMR spectroscopy.

Caption: General experimental workflow for tautomerism studies.

UV-Vis Spectroscopic Analysis

Expertise & Causality: The enol and zwitterionic tautomers possess different electronic structures and chromophores, resulting in distinct UV-Vis absorption spectra.[3] The aromatic enol form typically exhibits a π → π* transition at a shorter wavelength, while the conjugated system of the zwitterionic form results in characteristic absorption bands at longer wavelengths.[6] By measuring the absorbance at these characteristic wavelengths (λmax), we can determine the relative concentration of each species in solution.

Authoritative Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., methanol).

-

Prepare a series of dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in a range of spectroscopic grade solvents with varying polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, and water). The final concentration should ensure the maximum absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).[7]

-

Self-Validation: Prepare "locked" derivatives if possible (e.g., the O-methyl ether for the enol form and the N-methyl derivative for the keto/zwitterionic form) to determine the precise λmax and molar extinction coefficients (ε) for each pure tautomer.[7]

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra for each sample over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.[7] Maintain a constant temperature for all measurements.

-

-

Data Analysis:

-

Identify the λmax corresponding to the enol and zwitterionic forms. For the parent 3-hydroxypyridine, these are typically around 278 nm (enol in cyclohexane) and 315 nm (zwitterion in water).[6]

-

Using the Beer-Lambert law (A = εbc), calculate the concentration of each tautomer.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentrations: KT = [Zwitterionic Form] / [Enol Form].

-

¹H NMR Spectroscopic Analysis

Expertise & Causality: The protons in the enol and zwitterionic tautomers exist in different chemical environments, leading to distinct signals in the ¹H NMR spectrum.[8][9] For example, the chemical shifts of the aromatic protons and the position of the labile OH/NH proton will differ significantly. The molar ratio of the two tautomers can be directly determined by integrating the corresponding, well-resolved signals.[7]

Authoritative Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., cyclohexane-d₁₂, CDCl₃, DMSO-d₆, CD₃OD, and D₂O).

-

Trustworthiness: Ensure the solvents are of high purity and anhydrous (except for D₂O), as trace water can influence the equilibrium.[7] Use a consistent sample concentration across all solvents to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (≥400 MHz).

-

Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[7]

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.

-

-

Data Analysis:

-

Assign the proton signals for each tautomer present in the spectrum. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.

-

Select well-resolved, non-overlapping signals corresponding to each tautomer.

-

Carefully integrate these signals. The ratio of the integral areas directly corresponds to the molar ratio of the tautomers.

-

Calculate the tautomeric equilibrium constant (KT) from this ratio.

-

The Influence of the Solvent Environment

The solvent plays a decisive role in determining the position of the tautomeric equilibrium. The choice of solvent can selectively stabilize one tautomer over the other, effectively controlling the chemical nature of the molecule in solution.

-

Non-Polar Aprotic Solvents (e.g., Cyclohexane, Chloroform): These solvents cannot engage in strong hydrogen bonding. Consequently, they favor the less polar, neutral enol tautomer, which is more stable in a hydrophobic environment.[10][11][12]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They strongly solvate and stabilize the charge-separated zwitterionic tautomer, shifting the equilibrium significantly in its favor.[2][3] Computational studies on 3-hydroxypyridine have shown that at least three water molecules are involved in stabilizing the zwitterionic form through a hydrogen-bonded network.[11]

Table 1: Expected Tautomeric Distribution of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Dominant Tautomer |

| Cyclohexane | 2.0 | Non-Polar Aprotic | Enol[7] |

| Chloroform | 4.8 | Aprotic | Primarily Enol |

| Acetonitrile | 37.5 | Polar Aprotic | Mixture, leaning towards Zwitterion |

| Ethanol | 24.6 | Polar Protic | Primarily Zwitterion[7] |

| Water | 80.1 | Polar Protic | Zwitterion[2][3] |

Conclusion and Implications for Drug Development

The tautomeric behavior of this compound is a classic example of environmentally sensitive molecular isomerism. Based on extensive studies of its parent scaffold, a clear relationship emerges: the neutral enol form dominates in non-polar environments, while the zwitterionic form is preferentially stabilized in polar, protic media. This shift is driven primarily by the capacity of the solvent to form hydrogen bonds.[4][5]

For professionals in drug discovery, a thorough understanding and characterization of this equilibrium are non-negotiable. The dominant tautomer under physiological conditions (aqueous environment, pH 7.4) will dictate the molecule's shape, hydrogen bonding potential, and lipophilicity—all critical parameters for receptor binding and pharmacokinetic properties. The protocols outlined in this guide provide a robust, self-validating framework for researchers to elucidate the tautomeric landscape of this compound and other novel heterocyclic compounds, ensuring that development decisions are based on a precise understanding of the molecule's true form and function.

References

- BenchChem. (n.d.). The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol.

- Sultan Qaboos University House of Expertise. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.

- Al-Burtomani, S. K. S., Al-Harthi, S. H. M., & Suliman, F. E. O. (2014). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Advances, 4(27), 13985-13993. [Link]

- Kovács, B., Grilc, M., & Kállay, M. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 798-812. [Link]

- ResearchGate. (n.d.). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping....

- Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1651-1653. [Link]

- ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.

- ResearchGate. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.

- ResearchGate. (n.d.). Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and....

- ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- Zannotti, M., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

- Ethridge, C. L., et al. (2012). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 77(23), 10836-10843. [Link]

- Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568-3571. [Link]

- WuXi Biology. (n.d.). How about Tautomers?.

- Couto, R. C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2567. [Link]

- Ribeiro da Silva, M. A. V., et al. (2010). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 114(11), 4037-4044. [Link]

- Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1863-1871. [Link]

- ResearchGate. (n.d.). New cases of prototropic tautomerism in substituted pyridines.

- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.

- Couto, R. C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2567. [Link]

- ResearchGate. (n.d.). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium.

- Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1863-1871. [Link]

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1, 1-1. [Link]

- ResearchGate. (n.d.). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.

- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(11), 2972-2976. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 5-Bromo-4-methylpyridin-3-ol: A Versatile Scaffold for Drug Discovery

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of therapeutic agents. Among these, 5-Bromo-4-methylpyridin-3-ol emerges as a promising, yet underexplored, building block for the synthesis of novel small molecules. Its strategic placement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl group for steric and electronic modulation presents a rich platform for chemical diversification. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and anticipated reactivity. Drawing on data from closely related analogs, we explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of the 5-bromo-4-methylpyridine core.

Introduction: The Strategic Value of the 5-Bromo-4-methylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The introduction of a bromine atom, as in the case of this compound, provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl groups.[2][3] This synthetic flexibility is paramount in the exploration of structure-activity relationships (SAR) during lead optimization.

Furthermore, the hydroxyl group at the 3-position can serve as a hydrogen bond donor or acceptor, or as a point for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The methyl group at the 4-position can provide beneficial steric and electronic effects, influencing both the reactivity of the scaffold and its interaction with target proteins. While direct literature on this compound is sparse, the extensive research on its close analogs, such as 2-amino-5-bromo-4-methylpyridine and 3-bromo-4-methylpyridine, underscores the significant potential of this scaffold in medicinal chemistry.[2][4][5]

Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₆H₆BrNO | PubChem[6] |

| Molecular Weight | 188.02 g/mol | PubChem[6] |

| Appearance | Likely a solid at room temperature | Analogy to similar substituted pyridines |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO. | General characteristics of organic compounds with similar functional groups. |

| pKa | The pyridinium nitrogen is expected to have a pKa around 4-5, while the hydroxyl group will have a pKa around 9-10. | Known pKa values of substituted pyridines and phenols. |

| LogP | The calculated XLogP3 is 1.2, suggesting moderate lipophilicity. | PubChem[7] |

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound can be extrapolated from methodologies reported for analogous compounds, particularly from a patent describing the synthesis of related intermediates.[8] The proposed synthesis starts from commercially available 3-amino-4-methylpyridine.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine

This step involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine.

-

Reaction:

-

Dissolve 3-amino-4-methylpyridine in 48% hydrobromic acid under cooling.

-

Slowly add a solution of bromine, followed by an aqueous solution of sodium nitrite at low temperature (-5 to 0 °C).

-

After the addition is complete, stir the reaction mixture for a short period.

-

Carefully neutralize the reaction with a sodium hydroxide solution to a pH of 9.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Bromo-4-methylpyridine.[9]

-

Step 2: Synthesis of 5-Bromo-4-methylpyridine-3-carbaldehyde

This step utilizes a lithiation-formylation sequence.

-

Reaction:

-

Dissolve 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) and stir for a period to allow for lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to yield 5-Bromo-4-methylpyridine-3-carbaldehyde.[8][10]

-

Step 3: Synthesis of (5-Bromo-4-methylpyridin-3-yl)methanol

This is a standard reduction of the aldehyde to the corresponding alcohol.

-

Reaction:

-

Dissolve 5-Bromo-4-methylpyridine-3-carbaldehyde in methanol under a nitrogen atmosphere.

-

Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (5-Bromo-4-methylpyridin-3-yl)methanol, which can be purified by silica gel chromatography if necessary.[8]

-

Step 4: Synthesis of this compound

The final step involves the oxidation of the benzylic alcohol to the pyridinol.

-

Reaction:

-

Dissolve (5-Bromo-4-methylpyridin-3-yl)methanol in a suitable solvent such as dichloromethane or chloroform.

-

Add a mild oxidizing agent like manganese dioxide (MnO₂) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the final product, this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is amenable to a variety of cross-coupling reactions, while the hydroxyl group can be derivatized through various etherification and esterification reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction with various aryl or heteroaryl boronic acids or esters is a powerful method to introduce diverse aromatic systems at the 5-position. This is a widely used strategy in the synthesis of kinase inhibitors and other biologically active molecules.[3][11]

-

Sonogashira Coupling: The reaction with terminal alkynes provides access to 5-alkynylpyridine derivatives, which are valuable intermediates for further transformations or as final products with potential biological activity.[4]

-

Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary and secondary amines at the 5-position, leading to the synthesis of various amino-pyridine derivatives.[12]

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position can be readily functionalized to modulate the properties of the molecule.

-

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) can be used to introduce various alkoxy substituents.

-

Esterification: Acylation with acid chlorides or anhydrides will yield the corresponding esters, which can act as prodrugs or improve the pharmacokinetic profile.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-4-methylpyridine scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. Derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

A significant application of substituted pyridines is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][13] The pyridine core often acts as a hinge-binder in the ATP-binding pocket of kinases. The 5-bromo-4-methylpyridine scaffold can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against various kinases. For instance, derivatives of the related 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division.[13]

Antimicrobial Agents

Pyridine-based compounds have a long history as antimicrobial agents. The 5-bromo-4-methylpyridine scaffold can be used to synthesize novel analogs of existing antimicrobial drugs or to discover new classes of compounds with activity against bacteria and fungi.[14] For example, pyridine-derived analogs of bedaquiline have been synthesized and evaluated for their anti-tubercular activity.[11]

Conclusion

This compound represents a synthetically versatile and valuable building block for drug discovery and medicinal chemistry. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a clear roadmap for its synthesis, derivatization, and potential applications. The ability to perform selective modifications at both the bromine and hydroxyl functionalities allows for the generation of diverse molecular architectures with the potential to modulate the activity of a wide range of biological targets. This guide provides the foundational knowledge and synthetic strategies for researchers to unlock the potential of this promising scaffold in the development of next-generation therapeutics.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Sutherland, HS, et al. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Med Chem. 2021;12(5):796-805.

- Rauf, A, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):205.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.

- Wang, Y, et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Eur J Med Chem. 2022;234:114241.

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- Taha, EA, et al. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. 2021;26(21):6694.

- Alchem.Pharmtech. CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine.

- PubChem. 5-Bromo-4-methylpyridin-3-amine. National Center for Biotechnology Information.

- Samad, A, et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ACS Chem Neurosci. 2016;7(12):1641-1645.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H6BrNO | CID 22352480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 7060679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 11. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

The Evolving Synthesis of Substituted Pyridinols: A Technical Guide for the Modern Chemist

Introduction: The Privileged Pyridinol Scaffold in Drug Discovery

Substituted pyridinols, and their tautomeric pyridone counterparts, represent a cornerstone of heterocyclic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The unique electronic properties of the pyridinol ring, featuring a hydroxyl group on an electron-deficient pyridine core, impart a versatile reactivity profile and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This has led to their incorporation into a wide array of therapeutic agents, showcasing a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyridinols, from their challenging early syntheses to the elegant and efficient methodologies available to the modern chemist. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and examine the impact of these scaffolds on drug development through illustrative case studies.

I. Foundational Syntheses: A Legacy of Harsh Conditions and Limited Scope

The early history of substituted pyridinols is intrinsically linked to the broader development of pyridine chemistry. While pyridine was first isolated in the mid-19th century, the targeted synthesis of its hydroxylated derivatives posed a significant challenge to early organic chemists. These foundational methods, though often arduous and low-yielding, laid the groundwork for the sophisticated techniques used today.

From Sulfonation to Hydroxylation: The Alkali Fusion Approach

One of the earliest strategies for introducing a hydroxyl group onto the pyridine ring involved a two-step process of sulfonation followed by alkali fusion. This method, while historically significant, is characterized by its harsh reaction conditions and limited regioselectivity.

Protocol: Synthesis of 2-Hydroxypyridine via Sulfonation and Alkali Fusion (Conceptual)

-

Sulfonation: Pyridine is heated with fuming sulfuric acid (oleum) at high temperatures (typically >200 °C) to introduce a sulfonic acid group. The primary product is pyridine-3-sulfonic acid, but other isomers can also be formed.

-

Alkali Fusion: The resulting pyridine sulfonic acid is then fused with a strong base, such as potassium hydroxide, at even higher temperatures (often >300 °C). This harsh step displaces the sulfonic acid group with a hydroxyl group.

-

Workup: The reaction mixture is cooled, dissolved in water, and acidified to precipitate the hydroxypyridine product.

The extreme temperatures and corrosive reagents required for this process, coupled with the formation of isomeric mixtures and often low yields, have rendered this method largely obsolete for practical laboratory synthesis.

The Diazotization of Aminopyridines: A More Controlled, Yet Still Challenging Route

The diazotization of aminopyridines, followed by hydrolysis of the resulting diazonium salt, offered a more controlled and versatile approach to the synthesis of substituted pyridinols. This method allowed for the regioselective introduction of a hydroxyl group at the position of the amino substituent.

Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [3][4]

-

Preparation of Diazonium Solution:

-

In a suitable reaction vessel, 4-aminopyridine (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid (e.g., 35% v/v).

-

The solution is cooled to 0-10 °C in an ice bath.

-

A solution of sodium nitrite (or an alkyl nitrite like butyl nitrite) (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 10 °C. The reaction is monitored for the complete consumption of the starting amine.

-

-

Hydrolysis of the Diazonium Salt:

-

The freshly prepared diazonium salt solution is then carefully heated to induce hydrolysis. The temperature and duration of heating can influence the yield and purity of the product.

-

Nitrogen gas is evolved during this step.

-

-

Neutralization and Isolation:

-

After hydrolysis is complete, the reaction mixture is cooled and neutralized with a base, such as barium hydroxide or sodium carbonate, to a pH of 7.5-8.

-

The crude 4-hydroxypyridine is then isolated from the aqueous solution, often requiring extraction or evaporation of the solvent. Purification is typically achieved by recrystallization or distillation.[4]

-

While this method offers better regiocontrol than sulfonation/alkali fusion, the instability of pyridine diazonium salts, especially the 2-isomer, can lead to side reactions and reduced yields.[5]

Ring Transformation of γ-Pyrones

Another classical approach involves the conversion of γ-pyrone derivatives into the corresponding pyridinols by reaction with an ammonia source. This method is particularly useful for the synthesis of 4-hydroxypyridines.

Protocol: Synthesis of 4-Hydroxy-2-trifluoromethylpyridine from a γ-Pyrone Derivative [3][6]

-

Reaction with Ammonia: 2-Trifluoromethyl-4H-pyran-4-one is dissolved in a suitable solvent and treated with aqueous ammonia.

-

Heating: The reaction mixture is heated, often under reflux, to drive the ring transformation.

-

Isolation: After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitated solid.

The overall yield for this two-step process (synthesis of the pyrone followed by conversion to the pyridinol) is often modest.[6]

II. The Modern Era of Pyridinol Synthesis: Efficiency, Selectivity, and Versatility

The latter half of the 20th century and the beginning of the 21st century have witnessed a paradigm shift in the synthesis of substituted pyridinols. The development of modern synthetic methodologies, including photochemical rearrangements and transition-metal-catalyzed C-H functionalization, has provided chemists with powerful tools to construct these valuable scaffolds with unprecedented efficiency and precision.

Photochemical Rearrangement of Pyridine N-Oxides: A Light-Induced Transformation

The photochemical rearrangement of pyridine N-oxides represents an elegant and metal-free approach to the synthesis of substituted pyridinols. This reaction proceeds through a series of fascinating intermediates, ultimately leading to the desired hydroxylated product.

Mechanism of Photochemical Rearrangement [7][8][9]

Irradiation of a pyridine N-oxide with UV light initially leads to the formation of a highly strained oxaziridine intermediate. This is followed by N-O bond homolysis to generate a diradical species, which can then rearrange to a 1,3-oxazepine. Subsequent hydrolysis of this intermediate furnishes the corresponding pyridinol. The regioselectivity of the hydroxylation is influenced by the substitution pattern on the pyridine N-oxide.

Experimental Workflow: Photochemical Synthesis of 3-Hydroxypyridines

Caption: Workflow for photochemical synthesis of 3-hydroxypyridines.

This method is particularly valuable for accessing 3-hydroxypyridines, which can be challenging to synthesize via classical approaches. The reaction conditions are generally mild, and the process avoids the use of harsh reagents.

Transition-Metal-Catalyzed C-H Functionalization: The Direct Approach

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis.[10][11][12] For the synthesis of substituted pyridinols, this approach offers the potential to introduce a hydroxyl group directly onto the pyridine core without the need for pre-functionalized starting materials.

Conceptual Framework for Catalytic C-H Hydroxylation

While direct C-H hydroxylation of pyridines remains a challenging transformation, significant progress has been made in the broader field of pyridine C-H functionalization. These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium, iridium) that can activate a C-H bond, often with the assistance of a directing group. The activated pyridine can then react with a suitable oxygen source.

Illustrative C-H Functionalization Workflow

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 6. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 7. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of Substituted Pyridinols

An In-depth Technical Guide on the Theoretical Studies of 5-Bromo-4-methylpyridin-3-ol

This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a substituted pyridine derivative of potential interest to researchers, scientists, and professionals in drug development. Given the absence of extensive experimental and theoretical data on this specific molecule in public literature, this document outlines a robust computational approach based on established methodologies for similar pyridine derivatives. By leveraging Density Functional Theory (DFT), we can predict its structural, spectroscopic, and electronic properties, offering foundational insights for future experimental work and applications.

Pyridin-3-ol and its derivatives are crucial scaffolds in medicinal chemistry and materials science. The pyridine ring, an isostere of benzene, imparts unique electronic properties and hydrogen bonding capabilities. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, influencing solubility, crystal packing, and interactions with biological targets. Halogenation and alkylation of the pyridine ring, as in this compound, further modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, making it a potentially valuable intermediate for the synthesis of novel bioactive compounds.[1][2]

While theoretical and experimental studies have been conducted on various substituted pyridines, this compound remains largely unexplored.[3][4] This guide aims to bridge this knowledge gap by presenting a detailed protocol for its theoretical investigation, thereby providing a predictive foundation for its synthesis and characterization.

Proposed Computational Methodology

The theoretical investigation of this compound can be effectively carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and widely used method for studying substituted pyridines.[2][5]

Software and Theoretical Level

A suitable quantum chemistry software package, such as the GAUSSIAN suite of programs, is recommended.[5] The computational approach will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated high accuracy in predicting the properties of similar organic molecules.[4][5] For a balance of accuracy and computational cost, the 6-311++G(d,p) basis set is proposed for all calculations, including geometry optimization, vibrational frequency analysis, and the prediction of electronic properties.[5]

Step-by-Step Computational Protocol

-

Molecular Structure Input: The initial molecular structure of this compound will be constructed using a molecular modeling program.

-

Geometry Optimization: A full geometry optimization will be performed without any symmetry constraints to locate the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.[5]

-

Vibrational Frequency Analysis: A frequency calculation will be conducted on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra.[1][5]

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method will be used to calculate the isotropic chemical shifts (¹³C and ¹H) with respect to a reference standard (e.g., Tetramethylsilane - TMS).

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectra, providing insights into the electronic transitions.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[3]

-

Predicted Molecular Structure and Properties

Based on the proposed DFT calculations, we can anticipate the key structural and electronic features of this compound.

Optimized Geometry

The geometry optimization is expected to reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer. A summary of the expected quantitative data is presented in Table 1.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value (Placeholder) |

| C-Br Bond Length | ~1.85 - 1.95 Å |

| C-O Bond Length | ~1.35 - 1.40 Å |

| O-H Bond Length | ~0.95 - 1.00 Å |

| C-N-C Bond Angle | ~118 - 122° |

| C-C-Br Bond Angle | ~117 - 121° |

| C-C-O Bond Angle | ~118 - 122° |

Note: These are anticipated ranges based on similar structures and would be populated with precise values from the DFT calculations.

Molecular Visualization

The molecular structure and the proposed computational workflow can be visualized using the following diagrams.

Caption: Molecular structure of this compound.

Caption: Proposed computational workflow for theoretical studies.

Theoretical Spectroscopic Analysis

The proposed computational methods will provide a detailed prediction of the spectroscopic properties of this compound, which are invaluable for its future experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequency analysis will yield a set of normal modes, each with a corresponding frequency and intensity. This data can be used to generate a theoretical infrared (IR) and Raman spectrum. Key vibrational modes to be analyzed are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Placeholder) |

| O-H Stretch | ~3600 - 3400 |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C-H Stretch (Methyl) | ~2980 - 2850 |

| C=N, C=C Stretch | ~1600 - 1400 |

| C-O Stretch | ~1250 - 1150 |

| C-Br Stretch | ~700 - 500 |

Note: These are anticipated ranges and would be populated with precise values from the DFT calculations. The correlation between calculated and experimental frequencies is expected to be strong, validating the computational model.[5]

NMR Spectroscopy

The calculated ¹³C and ¹H chemical shifts will provide a theoretical NMR spectrum, aiding in the structural elucidation of the molecule if and when it is synthesized. The predicted chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen in the pyridine ring, as well as the electron-donating effects of the hydroxyl and methyl groups.

UV-Vis Spectroscopy

TD-DFT calculations will predict the electronic transitions and the corresponding absorption wavelengths (λmax). This information is crucial for understanding the electronic structure and photophysical properties of the molecule. The HOMO-LUMO energy gap will be correlated with the lowest energy electronic transition.

Electronic Properties and Reactivity

The electronic properties derived from the DFT calculations will offer insights into the reactivity and potential applications of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are fundamental in determining the electronic behavior of a molecule. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability.[5] The distribution of these orbitals will reveal the most probable sites for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (Placeholder) |

| HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap | ~ 3.5 to 5.5 eV |

| Dipole Moment | ~ 2.0 to 3.5 Debye |

Note: These are anticipated ranges based on similar molecules and would be populated with precise values from the DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution. The red-colored regions, indicating high electron density, are expected around the nitrogen and oxygen atoms, suggesting these are the most likely sites for electrophilic attack. The blue-colored regions, indicating low electron density, will highlight areas susceptible to nucleophilic attack.[3]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound using DFT calculations. The proposed methodologies are grounded in established practices for similar pyridine derivatives and are expected to yield reliable predictions of the molecule's structural, spectroscopic, and electronic properties.[2][4][5]